molecular formula C10H19NO5S B2425431 Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate CAS No. 887588-86-5

Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate

Cat. No. B2425431
M. Wt: 265.32
InChI Key: FADLBXSRJCTIPY-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 887588-86-5 . It has a molecular weight of 265.33 . The compound is typically stored at 4 degrees Celsius and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-5-8(11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate is an oil-like substance and is typically stored at 4 degrees Celsius . It has a molecular weight of 265.33 .

Scientific Research Applications

Azetidine-2-carboxylic Acid Analogs Synthesis

Azetidine-2-carboxylic acid analogs with heteroatomic side chains at the 3-position have been synthesized utilizing tert-butyl ester derivatives. These analogs, such as enantiopure 3-substituted azetidine-2-carboxylic acids, serve as tools for studying the influence of conformation on peptide activity. This synthesis involves steps like regioselective allylation, selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation. Such chimeras of amino acid-azetidine have potential applications in peptide research, providing insights into the structural aspects influencing peptide functions (Sajjadi & Lubell, 2008).

Synthetic Methodologies

Tert-butyl hypoiodite (t-BuOI) has been identified as an effective reagent for the aziridination of olefins using sulfonamides, including tert-butyl derivatives. This metal-free aziridination process exemplifies the versatility of tert-butyl sulfonamide derivatives in synthetic organic chemistry, offering a nitrogen source for creating aziridine structures from olefins and sulfonamides (Minakata et al., 2006).

Moreover, tert-butylsulfonamide itself has been utilized as an efficient nitrogen source and terminal oxidant in catalytic aminohydroxylation and aziridination of olefins. This application highlights the role of tert-butyl sulfonamide derivatives in facilitating reactions that add nitrogen-containing groups to olefins, providing a pathway for the synthesis of nitrogenous organic compounds (Gontcharov, Liu, & Sharpless, 1999).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram, indicating that it is harmful or irritating .

properties

IUPAC Name

tert-butyl 2-(methylsulfonyloxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-5-8(11)7-15-17(4,13)14/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADLBXSRJCTIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate

CAS RN

887588-86-5
Record name tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate
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